molecular formula C20H20N2O B2501812 2-Benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one CAS No. 899968-39-9

2-Benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one

Cat. No. B2501812
CAS RN: 899968-39-9
M. Wt: 304.393
InChI Key: SYSYGZLTZHXBBS-UHFFFAOYSA-N
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Description

2-Benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyridazine family and has a molecular formula of C24H23N3O. In

Scientific Research Applications

Corrosion Inhibition in Acidic Environments

BOPP has been investigated as a carbon steel corrosion inhibitor in a 1-M HCl medium. The following assessments shed light on its effectiveness:

Phosphodiesterase-III (PDE-III) Inhibition

BOPP derivatives have shown promise as PDE-III inhibitors. Among them, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) stands out. A methyl group at the C-5 position of the dihydropyridazinone ring enhances potency .

Analgesic and Anti-Inflammatory Properties

Novel 2,6-disubstituted pyridazin-3(2H)-one derivatives, including BOPP analogs, have been explored for their analgesic and anti-inflammatory effects. Further studies are warranted to validate their potential .

properties

IUPAC Name

2-benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-11-16(3)18(12-15(14)2)19-9-10-20(23)22(21-19)13-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSYGZLTZHXBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-(2,4,5-trimethylphenyl)pyridazin-3-one

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